molecular formula C15H16N2O B1319884 N-(3-Amino-2-methylphenyl)-2-methylbenzamide CAS No. 926211-32-7

N-(3-Amino-2-methylphenyl)-2-methylbenzamide

Cat. No.: B1319884
CAS No.: 926211-32-7
M. Wt: 240.3 g/mol
InChI Key: GILDCCZCOKMBMA-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-amino-2-methylphenylamine moiety. Benzamides with amino and methyl substituents are frequently explored for their role as directing groups in metal-catalyzed C–H bond functionalization reactions, which enable selective modifications of organic molecules in synthetic chemistry .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-3-4-7-12(10)15(18)17-14-9-5-8-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILDCCZCOKMBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-methylbenzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-2-methylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-Amino-2-methylphenyl)-2-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a ligand in biochemical assays to investigate the activity of specific enzymes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It can also be employed as a stabilizer in various chemical formulations .

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression. Detailed studies on its mechanism of action are essential to understand its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Positioning: The position of the amino group significantly influences reactivity. For example, N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide uses an anthraquinone backbone to stabilize the N,O-bidentate directing group, enabling γ-C–H activation. In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide employs a hydroxyl group for similar coordination but with distinct steric effects. N-(3-Amino-2-methylphenyl)-2-methylbenzamide’s 3-amino-2-methylphenyl group may offer unique regioselectivity in C–H activation compared to para-substituted analogues like N-(2-Amino-4-methylphenyl)-2-methylbenzamide .
  • Synthetic Efficiency :

    • Acid chloride routes (e.g., 2-methylbenzoyl chloride + amine) consistently achieve higher yields (>90%) compared to carboxylic acid coupling methods (24% with DCC/DMAP) .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with cellular targets, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2OC_{15}H_{16}N_2O, with a molecular weight of approximately 240.30 g/mol. The compound features an amide functional group and an aromatic structure, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino group in the compound can form hydrogen bonds with active sites, influencing enzyme activity and modulating cellular pathways. This interaction may lead to alterations in signal transduction and gene expression, which are essential for its therapeutic applications.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation through its action on specific protein kinases .
  • Anti-inflammatory Effects: Its structural similarities to known anti-inflammatory agents suggest possible interactions with pathways involved in inflammation.
  • Enzyme Inhibition: The compound acts as a ligand in biochemical assays, aiding in the study of enzyme interactions and protein binding.

Case Study 1: Anticancer Activity

A study conducted on the synthesis and evaluation of this compound derivatives demonstrated significant anticancer activity against various cancer cell lines. The results indicated that modifications to the benzamide structure could enhance potency against specific targets, such as RET kinase .

Case Study 2: Enzyme Interaction

Research focusing on the enzyme inhibition properties of this compound revealed that it effectively binds to dihydrofolate reductase (DHFR), leading to reduced enzymatic activity. This inhibition is linked to a decrease in cellular levels of NADPH, which is crucial for tumor growth regulation .

Data Table: Summary of Biological Activities

Biological Activity Description References
AnticancerInhibits cancer cell proliferation; effective against RET kinase
Anti-inflammatoryPotential interactions with inflammatory pathways
Enzyme InhibitionBinds to DHFR; reduces NADPH levels
Ligand BindingActs as a ligand in biochemical assays for studying enzyme interactions

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of N-(3-Amino-2-methylphenyl)-2-methylbenzamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. The compound should be crystallized from a suitable solvent (e.g., ethanol) and analyzed using a diffractometer. Data refinement can be performed using SHELXL software, which enables precise determination of bond lengths, angles, and dihedral angles. For example, in related benzamide derivatives, SCXRD revealed hydrogen bonding (N–H⋯O) critical for molecular packing and conformational analysis . SHELX programs are robust for small-molecule refinement, ensuring accurate structural resolution .

Q. What synthetic strategies are effective for preparing N-(3-Amino-2-methylphenyl)-2-methylbenzamide?

  • Methodological Answer : A two-step synthesis is typical:

Amide Coupling : React 2-methylbenzoyl chloride with 3-amino-2-methylaniline in a polar aprotic solvent (e.g., DMF) under inert conditions.

Purification : Use silica gel flash chromatography (eluting with 10–20% ethyl acetate in hexane) to isolate the product. Purity can be verified via melting point analysis, NMR, and high-resolution mass spectrometry (HRMS). Similar protocols were employed for structurally analogous benzamides, achieving yields >60% .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm proton environments and carbon backbone.
  • Mass Spectrometry : Use HRMS (e.g., Q-TOF) to verify molecular ion peaks and fragmentation patterns.
  • Chromatography : HPLC or TLC with UV detection ensures purity. For crystalline samples, SCXRD provides definitive structural confirmation .

Advanced Research Questions

Q. How can conformational discrepancies between experimental data (X-ray/NMR) and computational models be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) or force field limitations in simulations. To address this:

  • Experimental Validation : Compare SCXRD-derived dihedral angles (e.g., 36.2° between aromatic rings in related compounds ) with DFT-optimized geometries.
  • Solvent Modeling : Perform molecular dynamics (MD) simulations in explicit solvent to account for environmental effects.
  • Spectroscopic Cross-Check : Use variable-temperature NMR to probe rotational barriers of amide bonds.

Q. What methodologies are suitable for studying this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Design fluorescence-based or colorimetric assays (e.g., protease inhibition using SARS-CoV-2 PLpro as a model ). Monitor IC50_{50} values via dose-response curves.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data of target proteins .

Q. How can researchers address conflicting data in solubility or stability studies of this compound?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests under varying pH, temperature, and light conditions. Monitor decomposition via LC-MS.
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy.
  • Data Reconciliation : Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions or hydrate formation .

Q. What strategies optimize the compound’s pharmacological profile in drug discovery pipelines?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogens, methyl groups) and evaluate potency.
  • ADMET Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal assays), and toxicity (HEK293 cell viability).
  • Co-crystallization : Resolve target-ligand complexes (e.g., with viral proteases ) to guide rational design.

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